molecular formula C17H23N5O2 B11000477 N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11000477
M. Wt: 329.4 g/mol
InChI Key: MLALUYGDFJDPAM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a tetrazole ring, and a cyclohexylacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexylacetamide Formation: The cyclohexylacetamide moiety can be prepared by reacting cyclohexylamine with acetic anhydride.

    Coupling Reaction: The final step involves coupling the methoxyphenyl group with the tetrazole and cyclohexylacetamide intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the tetrazole ring.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • N-(4-chlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Comparison:

  • Uniqueness: The presence of the methoxy group in N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Chemical Properties: The methoxy group can enhance solubility and stability compared to other substituents like hydroxyl or chloro groups.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H23N5O2/c1-24-15-7-5-14(6-8-15)19-16(23)11-17(9-3-2-4-10-17)12-22-13-18-20-21-22/h5-8,13H,2-4,9-12H2,1H3,(H,19,23)

InChI Key

MLALUYGDFJDPAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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